Tert-butylcarbamyl chloride
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Overview
Description
Tert-butylcarbamyl chloride is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamyl chloride moiety. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butylcarbamyl chloride can be synthesized through the reaction of tert-butylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
(CH3)3CNH2+COCl2→(CH3)3CNC(O)Cl+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butylcarbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form tert-butylamine and carbon dioxide.
Reduction: It can be reduced to tert-butylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium
Major Products Formed
Carbamates: Formed through substitution reactions
Tert-butylamine: Formed through hydrolysis and reduction
Scientific Research Applications
Tert-butylcarbamyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of carbamate-based drugs.
Industry: Applied in the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of tert-butylcarbamyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of carbamates. This reactivity is harnessed in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl chloride
- Tert-butylamine
- Tert-butyl isocyanate
Comparison
Tert-butylcarbamyl chloride is unique due to its dual functionality as both a carbamate and a chloride. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds like tert-butyl chloride, which primarily undergoes substitution reactions, or tert-butylamine, which is mainly involved in nucleophilic addition reactions.
Properties
IUPAC Name |
N-tert-butylcarbamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-5(2,3)7-4(6)8/h1-3H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKLOIZUKQMJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629429 |
Source
|
Record name | tert-Butylcarbamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41891-21-8 |
Source
|
Record name | tert-Butylcarbamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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